
Application Notes and Protocols for Histamine
Phosphate Bronchoprovocation Challenge

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Histamine Phosphate

Cat. No.: B000521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The histamine bronchoprovocation challenge is a valuable diagnostic and research tool used to

assess airway hyperresponsiveness (AHR), a key characteristic of asthma. This procedure

involves the controlled inhalation of escalating doses of histamine phosphate, a direct

bronchoconstrictor, to determine the concentration that elicits a specific decline in lung function.

The primary endpoint is the provocative concentration of histamine causing a 20% fall in the

forced expiratory volume in one second (FEV1), denoted as PC20.[1][2] These application

notes provide a comprehensive protocol for conducting a histamine bronchoprovocation

challenge, including subject preparation, solution preparation, experimental procedure, and

data interpretation.

Histamine Signaling Pathway in
Bronchoconstriction
Histamine, upon inhalation, directly stimulates H1 receptors on airway smooth muscle cells.

This interaction initiates a signaling cascade that leads to smooth muscle contraction and

subsequent narrowing of the airways, a process known as bronchoconstriction.
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Caption: Histamine-induced bronchoconstriction signaling pathway.

Quantitative Data Summary
The following tables provide essential quantitative data for the histamine bronchoprovocation

challenge.

Table 1: Histamine Phosphate Doubling Concentrations for Nebulization

Concentration (mg/mL)

0.0625

0.125

0.25

0.5

1.0

2.0

4.0

8.0

16.0

Note: The starting concentration may vary, and in some protocols, it can be as low as 0.03

mg/mL. The series typically progresses by doubling the concentration at each step.

Table 2: Interpretation of PC20 Values for Bronchial Hyperresponsiveness
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PC20 Value (mg/mL) Degree of Airway Hyperresponsiveness

> 16 Normal airway responsiveness

4.0 - 16.0 Borderline airway hyperresponsiveness

1.0 - 4.0 Mild airway hyperresponsiveness

< 1.0
Moderate to severe airway

hyperresponsiveness

This interpretation is based on guidelines for methacholine challenge, which is often used as a

reference for histamine challenges.[3]

Table 3: Recommended Medication Withholding Times Prior to Challenge

Medication Class Medication Examples Withholding Period

Short-acting β2-agonists Albuterol, Levalbuterol 8 hours

Long-acting β2-agonists Salmeterol, Formoterol 36 hours

Ultra-long-acting β2-agonists Vilanterol, Olodaterol 48 hours

Short-acting anticholinergics Ipratropium 12 hours

Long-acting anticholinergics Tiotropium, Umeclidinium 168 hours (7 days)

Leukotriene modifiers Montelukast, Zafirlukast 24 hours

Theophylline (sustained-

release)
Theodur 48 hours

Antihistamines Loratadine, Cetirizine 7 days[4]

Inhaled Corticosteroids Fluticasone, Budesonide
Continue as prescribed (note

in report)

Oral Corticosteroids Prednisone
Continue as prescribed (note

in report)

Adapted from various sources.[5][6]
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Experimental Protocols
Subject Preparation and Contraindications
Inclusion and Exclusion Criteria:

Subjects should have a baseline FEV1 of ≥ 60-70% of their predicted value.[7]

Subjects should be free of respiratory tract infections for at least 3-6 weeks prior to the test.

[4]

A thorough medical history should be taken to identify any contraindications.

Contraindications:

Absolute Contraindications:

Severe airflow limitation (FEV1 < 50% predicted or < 1.0 L).[7]

Myocardial infarction or stroke within the last 3 months.[7]

Uncontrolled hypertension (systolic BP > 200 mmHg or diastolic BP > 100 mmHg).[7]

Known aortic aneurysm.[7]

Relative Contraindications:

Moderate airflow limitation.[7]

Pregnancy or nursing.[7]

Inability to perform acceptable quality spirometry.

Current use of cholinesterase inhibitors (for myasthenia gravis).[7]

Pre-test Instructions for Subjects:

Withhold medications as per Table 3.
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Avoid caffeine-containing products (coffee, tea, chocolate, colas) for at least 6 hours before

the test.[8]

Refrain from smoking for at least 6 hours before the test.[8]

Avoid vigorous exercise on the day of the test.[8]

Preparation of Histamine Phosphate Solutions
Materials:

Histamine phosphate powder

Sterile 0.9% sodium chloride (saline) for injection (buffered saline is recommended to

maintain a stable pH)

Sterile vials

Sterile pipettes and tips

Procedure for Serial Dilution (Example):

Prepare a Stock Solution (e.g., 32 mg/mL): Dissolve the appropriate amount of histamine
phosphate powder in sterile saline to achieve the highest desired concentration.

Perform Serial Dilutions:

To prepare the 16 mg/mL solution, mix equal volumes of the 32 mg/mL stock solution and

sterile saline.

To prepare the 8 mg/mL solution, mix equal volumes of the 16 mg/mL solution and sterile

saline.

Continue this doubling dilution process to obtain all the concentrations listed in Table 1.

Storage: Store the prepared solutions in a refrigerator at 4°C and protect from light. Under

these conditions, solutions are stable for up to 8 weeks. For longer-term storage (up to 12

months), freezing at -20°C is recommended.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.uzleuven.be/en/pulmonology/pulmonary-function-tests/histamine-provocation-test
https://www.uzleuven.be/en/pulmonology/pulmonary-function-tests/histamine-provocation-test
https://www.uzleuven.be/en/pulmonology/pulmonary-function-tests/histamine-provocation-test
https://www.benchchem.com/product/b000521?utm_src=pdf-body
https://www.benchchem.com/product/b000521?utm_src=pdf-body
https://www.benchchem.com/product/b000521?utm_src=pdf-body
https://www.benchchem.com/product/b000521?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9925084/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b000521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Histamine Administration and Measurement Protocol
Equipment:

Spirometer

Nebulizer (calibrated to deliver a known output)

Nose clips

Emergency medical supplies (e.g., bronchodilators, oxygen)

Experimental Workflow Diagram:
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Caption: Experimental workflow for the histamine bronchoprovocation challenge.
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Step-by-Step Procedure:

Baseline Measurement: After ensuring the subject has followed all pre-test instructions,

perform baseline spirometry to obtain a stable FEV1 value. The average of two to three

acceptable maneuvers should be used.

Saline Control: Administer nebulized sterile saline for a set duration (e.g., 2 minutes of tidal

breathing).[8]

Post-Saline Spirometry: Measure FEV1 at 30 and 90 seconds after saline nebulization.[2]

The highest value is used as the post-saline baseline. If the FEV1 drops by more than 10%

after saline, the test should be discontinued.

Histamine Administration: Begin with the lowest concentration of histamine phosphate
(e.g., 0.0625 mg/mL). The subject should inhale the nebulized solution for a standardized

period (e.g., 2 minutes of tidal breathing).

Post-Histamine Spirometry: Measure FEV1 at 30 and 90 seconds after each histamine dose.

[2]

Dose Escalation: If the FEV1 has not fallen by ≥ 20% from the post-saline baseline, proceed

to the next doubling concentration of histamine and repeat steps 4 and 5.

Endpoint: The challenge is terminated when the FEV1 has fallen by 20% or more from the

post-saline baseline, or when the highest concentration of histamine has been administered

without a significant drop in FEV1.

Post-Challenge Care: After the test is completed, administer a short-acting bronchodilator to

reverse the bronchoconstriction.[8] Monitor the subject until their FEV1 returns to within 10%

of their baseline value.

Data Analysis and Interpretation
Calculation of PC20: The PC20 value is calculated by interpolation of the log-dose-response

curve. The last two histamine concentrations administered (one causing <20% fall in FEV1 and

the one causing ≥20% fall) are used in the following formula:
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PC20 = antilog [log C1 + (log C2 - log C1) * (20 - R1) / (R2 - R1)]

Where:

C1: The second to last histamine concentration (<20% FEV1 decrease)

C2: The last histamine concentration (≥20% FEV1 decrease)

R1: The percentage fall in FEV1 after C1

R2: The percentage fall in FEV1 after C2

The percentage fall in FEV1 is calculated as: [(Post-saline FEV1 - Post-histamine FEV1) / Post-

saline FEV1] * 100

Interpretation: The calculated PC20 value is then used to classify the degree of bronchial

hyperresponsiveness as outlined in Table 2. A lower PC20 value indicates more severe airway

hyperresponsiveness.

Safety Considerations
The histamine bronchoprovocation challenge should only be performed by trained personnel

in a facility equipped to handle acute bronchospasm.

Emergency medications and equipment, including oxygen and resuscitation supplies, must

be immediately available.

The subject should be closely monitored throughout the procedure for any adverse

reactions.

The test is physically demanding, and the results can be affected by muscular weakness or

exhaustion. The inhaled histamine can also stimulate the upper airway, causing coughing,

which may make spirometry difficult.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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